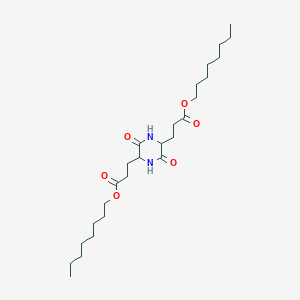
Dioctyl 3,3'-(3,6-dioxopiperazine-2,5-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate is a chemical compound with the molecular formula C24H42N2O6. It is a derivative of piperazine and is characterized by the presence of two octyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate typically involves the reaction of piperazine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the piperazine ring with octyl groups. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Dihexyl 3,3’-(pyrazine-2,5-diyl)dipropanoate: Similar in structure but with hexyl groups instead of octyl groups.
Asparagine Related Compound A: Another piperazine derivative with different substituents.
Uniqueness: Dioctyl 3,3’-(3,6-dioxopiperazine-2,5-diyl)dipropanoate is unique due to its specific octyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
62083-03-8 |
|---|---|
Molecular Formula |
C26H46N2O6 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
octyl 3-[5-(3-octoxy-3-oxopropyl)-3,6-dioxopiperazin-2-yl]propanoate |
InChI |
InChI=1S/C26H46N2O6/c1-3-5-7-9-11-13-19-33-23(29)17-15-21-25(31)28-22(26(32)27-21)16-18-24(30)34-20-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
OUKBDKHIKPDJBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1C(=O)NC(C(=O)N1)CCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















